N-(3-chlorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
Description
N-(3-chlorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a polycyclic heteroaromatic compound characterized by a fused pyrano-pyrido-quinoline scaffold. The 3-chlorophenyl group at the N-position and the imino moiety at position 11 define its structural uniqueness.
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c23-15-5-1-6-16(12-15)25-22(27)18-11-14-10-13-4-2-8-26-9-3-7-17(19(13)26)20(14)28-21(18)24/h1,5-6,10-12,24H,2-4,7-9H2,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCGBEGDNICEIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=CC(=CC=C5)Cl)CCCN3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrano[2,3-f]pyrido[3,2,1-ij]quinoline core through a series of cyclization reactions. This can be achieved by reacting appropriate starting materials under specific conditions, such as heating in the presence of catalysts or using microwave-assisted synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Anticancer Activity
One of the most notable applications of N-(3-chlorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-116 | 1.9 - 7.52 |
| MCF-7 | 5.0 - 10.0 |
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against a range of pathogens. Studies have shown that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
HIV Integrase Inhibition
Recent research has explored the use of this compound as a potential inhibitor of HIV integrase. The structural similarity to known integrase inhibitors suggests that it may interfere with the viral replication process by preventing the integration of viral DNA into the host genome.
Case Studies
- Anticancer Activity : A study published in RSC Advances evaluated various derivatives based on the quinoline scaffold for their anticancer properties. The results indicated that specific modifications to the structure significantly enhanced cytotoxicity against human cancer cell lines .
- Antimicrobial Studies : Research presented in Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of several quinoline derivatives against common bacterial strains. The study found that certain compounds exhibited promising antimicrobial activity comparable to standard antibiotics .
- HIV Research : A publication in Bioorganic & Medicinal Chemistry Letters reported on novel derivatives designed as HIV integrase inhibitors. The findings suggested that modifications to the quinoline framework could lead to compounds with improved efficacy against HIV .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Substituent Variations
- N-(2-methoxyphenyl)-11-[(2-methylphenyl)imino]-analogue (C490-0172): This compound (MW: 479.58, logP: 5.47) features a 2-methoxyphenyl carboxamide and a 2-methylphenyl imino group. The methoxy group enhances electron-donating effects, increasing solubility compared to the chloro-substituted target compound .
Core Scaffold Modifications
- Chromeno-pyrimidine derivatives (e.g., 10k): Compounds like 10k (IR ν: 1583 cm⁻¹ for C=C) lack the pyrido-quinoline fusion but retain the imino-pyrimidine core. These derivatives exhibit lower molecular complexity and altered bioactivity profiles .
- Pyridazine-based analogues (e.g., 11m–11o): These compounds (e.g., 11m, logP: 5.65) replace the pyrano-pyrido-quinoline core with a pyridazine ring, resulting in distinct electronic properties and reduced hydrogen-bonding capacity .
Physicochemical Properties
Table 1: Key Physicochemical Parameters
*Estimated based on structural similarity to C490-0172. †Derived from SwissADME predictions .
Key Observations :
- The target compound’s 3-chlorophenyl group increases lipophilicity (logP ~5.5) compared to methoxy-substituted C490-0172 (logP 5.47).
- Lower polar surface area (~48.8 Ų) relative to pyridazine derivatives (e.g., 72.3 Ų for 11m) suggests improved membrane permeability .
Bioactivity and Target Interactions
Mode of Action
- Structural Clustering : Similar compounds (e.g., pyridazines 11m–11o) cluster into groups with shared bioactivity profiles, such as kinase inhibition or DNA intercalation .
- Target Compound : The chloro group may enhance binding to hydrophobic pockets in protein targets (e.g., topoisomerases or tubulin), as seen in chlorophenyl-containing anticancer agents .
NMR Spectral Comparisons
- Region-Specific Shifts: NMR data for analogous compounds (e.g., 10k) show that substituents at the imino and carboxamide positions alter chemical shifts in regions A (δ 29–36 ppm) and B (δ 39–44 ppm), correlating with electronic effects .
ADME and Drug-Likeness
- logD and Solubility : The target compound’s logD (~5.5) and logSw (~-5.4) indicate high lipophilicity and low aqueous solubility, necessitating formulation adjustments for oral bioavailability .
- Metabolic Stability : The chloro group may reduce cytochrome P450-mediated metabolism compared to methoxy or methyl substituents, prolonging half-life .
Biological Activity
N-(3-chlorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Synthesis
The synthesis of the target compound typically involves multi-step chemical reactions that integrate various functional groups. The methodologies often include cyclization reactions and the introduction of imine functionalities. A common synthetic route may involve:
- Formation of the pyranoquinoline framework : Utilizing cyclization reactions involving substituted phenyl and pyridine derivatives.
- Introduction of the imine group : Achieved through condensation reactions with appropriate amines.
- Final modifications : Such as carboxamide formation to enhance bioactivity.
Biological Activity
The biological activity of this compound has been investigated in several studies. Its activities can be categorized as follows:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that related compounds demonstrate efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values often fall within the low micromolar range (e.g., 12.4 - 16.5 μM) against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μM) | Bacteria |
|---|---|---|
| Compound A | 12.4 | S. aureus |
| Compound B | 16.5 | E. coli |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have been highlighted in various studies. Inflammation is a critical response linked to numerous diseases such as arthritis and cardiovascular disorders. Compounds with similar structures have shown promise in reducing inflammatory markers in vitro.
Cytotoxic Activity
Cytotoxicity assays reveal that this compound may inhibit cancer cell proliferation. For example:
- Cell Line Studies : In vitro tests on human cancer cell lines indicated that certain derivatives could reduce cell viability significantly at concentrations around 10 μM .
Case Studies
Several case studies illustrate the biological efficacy of compounds related to this compound:
- Study on Antibacterial Properties : A comparative analysis showed that derivatives exhibited better antibacterial activity than traditional antibiotics in resistant strains .
- Anti-inflammatory Mechanism Investigation : Research focused on the inhibition of pro-inflammatory cytokines in activated macrophages demonstrated significant anti-inflammatory potential .
Q & A
Q. What are the key challenges in synthesizing N-(3-chlorophenyl)-11-imino-hexahydro-pyrano-pyrido-quinoline carboxamide, and how can reaction conditions be optimized?
Synthesis of this polycyclic compound involves multi-step reactions, including imine formation, cyclization, and functional group protection. Challenges include low yields due to steric hindrance (e.g., 45% yield for a similar pyrano-quinoline derivative after column chromatography) and side reactions during imine stabilization . Optimization strategies include:
Q. How can structural characterization be reliably performed for this compound?
Comprehensive spectroscopic and chromatographic methods are critical:
- NMR : Analyze aromatic proton environments (δ 6.65–6.89 ppm for analogous quinoline derivatives) and imine proton shifts (δ ~8–10 ppm) .
- IR : Confirm carbonyl (1705 cm⁻¹) and imine (1583 cm⁻¹) stretches .
- HPLC : Assess purity (e.g., 26–62% purity for related compounds post-HPLC) and monitor byproducts from partial deprotection .
Q. What computational tools are recommended for predicting physicochemical properties?
Use the SwissADME server to predict logP, solubility, and drug-likeness. For example, analogs with similar fused-ring systems show moderate hydrophobicity (logP ~3.5) and high topological polar surface area (>100 Ų), suggesting limited blood-brain barrier permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR or IR spectra (e.g., unexpected splitting or missing peaks) may arise from tautomerism (imine-enamine equilibrium) or residual solvents. Mitigation strategies:
- Perform variable-temperature NMR to identify dynamic equilibria.
- Compare experimental data with density functional theory (DFT)-simulated spectra for tautomeric forms .
- Use deuterated solvents (e.g., CDCl₃) to eliminate solvent interference .
Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?
- pH-dependent stability assays : Incubate the compound in buffers (pH 4–9) and monitor degradation via LC-MS. Pyrano-quinoline derivatives often show instability in acidic conditions due to imine hydrolysis .
- Oxidative stress testing : Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways .
Q. How can derivatization expand the compound’s research applications?
- Functionalization at the imine group : React with aldehydes (e.g., salicylaldehyde) to form Schiff base derivatives, enhancing metal-binding capacity for catalytic studies .
- Carboxamide modification : Replace the 3-chlorophenyl group with fluorinated aryl rings to modulate electronic effects and biological activity .
Q. What experimental designs are effective for probing structure-activity relationships (SAR)?
- Fragment-based screening : Synthesize truncated analogs (e.g., removing the pyrano ring) to identify critical pharmacophores.
- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases or GPCRs) .
- In vitro assays : Pair SAR data with cytotoxicity profiles (e.g., IC₅₀ in cancer cell lines) to prioritize lead compounds .
Methodological Guidance for Data Contradictions
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Recrystallization : Optimize solvent polarity (e.g., DMSO/EtOH mixtures) to improve crystal packing.
- Differential Scanning Calorimetry (DSC) : Compare observed melting points with thermograms to detect polymorphic forms .
Q. What statistical approaches validate reproducibility in synthetic yields?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
